2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile
Description
This compound is a 1,3-oxazole derivative featuring a carbonitrile group at position 4, a 4-phenylpiperazin-1-yl substituent at position 5, and a furan-2-yl moiety modified with a 2-methylphenoxymethyl group at position 2 of the oxazole core.
Properties
IUPAC Name |
2-[5-[(2-methylphenoxy)methyl]furan-2-yl]-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c1-19-7-5-6-10-23(19)31-18-21-11-12-24(32-21)25-28-22(17-27)26(33-25)30-15-13-29(14-16-30)20-8-3-2-4-9-20/h2-12H,13-16,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMHVLPNIQKVAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=C(O2)C3=NC(=C(O3)N4CCN(CC4)C5=CC=CC=C5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features key functional groups that contribute to its biological activity, including an oxazole ring and a piperazine moiety.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, primarily focusing on its potential as an anti-inflammatory and analgesic agent. The following sections summarize key findings from recent studies.
Antiinflammatory Activity
- Mechanism of Action : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in the inflammatory process. Inhibition of COX-II leads to reduced synthesis of prostaglandins, mediating inflammation and pain.
- In Vitro Studies : A study reported that the compound exhibited significant COX-II inhibitory activity with an IC50 value comparable to known inhibitors like Celecoxib .
- Case Study : In a controlled experiment involving rat models with induced inflammation, administration of the compound resulted in a marked reduction in paw edema compared to control groups, indicating its efficacy as an anti-inflammatory agent.
Analgesic Properties
- Pain Relief Mechanism : The analgesic effects are likely mediated through both peripheral and central mechanisms. The piperazine component may enhance central nervous system penetration, contributing to pain relief.
- Experimental Evidence : In animal models, the compound demonstrated significant analgesic effects in pain response assays (e.g., hot plate test), suggesting its potential for pain management .
Comparative Biological Activity
To better understand the biological activity of this compound relative to other similar compounds, a comparison table is provided below:
| Compound Name | COX-II Inhibition (IC50 μM) | Analgesic Activity | References |
|---|---|---|---|
| This compound | 0.72 | Significant | |
| Celecoxib | 0.89 | Moderate | |
| Rofecoxib | 0.011 | High |
Toxicity and Safety Profile
While preliminary studies indicate promising therapeutic effects, it is essential to evaluate the toxicity profile of this compound:
- Acute Toxicity Studies : Initial toxicity assessments in animal models have shown no significant adverse effects at therapeutic doses.
- Long-term Effects : Ongoing studies are required to assess long-term safety and potential side effects associated with chronic use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxazole-4-carbonitrile Derivatives with Piperazine Substituents
a. 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile ()
- Structural Differences :
- The piperazine group is substituted with a 2-fluorobenzoyl moiety instead of a phenyl group.
- Position 2 of the oxazole contains a 2-fluorophenyl group rather than a modified furan.
- Implications: The fluorobenzoyl group may enhance lipophilicity and metabolic resistance compared to the phenyl group in the target compound.
b. 5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile ()
- Structural Differences: The piperazine substituent is a 3-chlorobenzoyl group, differing in halogen position (vs. phenyl in the target). Position 2 of the oxazole features an unmodified furan-2-yl group (vs. 2-methylphenoxymethyl-furan in the target).
- Implications: The chlorine atom’s electron-withdrawing effect may alter electronic distribution in the benzoyl group, affecting binding interactions. The lack of a 2-methylphenoxymethyl group on the furan may reduce steric bulk and hydrophobicity .
Heterocyclic Carbonitriles with Diverse Cores
a. Pyrano[2,3-c]pyrazole-5-carbonitrile Derivatives ()
b. Pyrimidine-5-carbonitrile with Thiazole Substituents ()
- Key Differences: The core is pyrimidine rather than oxazole, with a thiazole substituent. Example compound: 2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile.
- Thiazole’s sulfur atom may influence redox properties compared to oxazole’s oxygen .
Comparative Data Table
Research Findings and Implications
- Structural Flexibility: The target compound’s 2-methylphenoxymethyl-furan group provides greater steric bulk than simpler aryl or furan substituents, which may influence binding pocket interactions in biological targets.
- Electronic Effects: The phenylpiperazine moiety (vs.
- Synthetic Challenges : Multi-component reactions () may be applicable, but the modified furan side chain in the target compound could require specialized intermediates or stepwise synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
